1-(2-Methanesulfonylethyl)-1H-pyrazol-4-amine
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Overview
Description
1-(2-Methanesulfonylethyl)-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a methanesulfonylethyl group and an amine group
Mechanism of Action
Target of Action
The primary target of 1-(2-Methanesulfonylethyl)-1H-pyrazol-4-amine, also known as Apremilast , is Phosphodiesterase 4 (PDE4) . PDE4 is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP) and is centrally involved in the cytokine production of inflammatory cells, angiogenesis, and the functional properties of other cell types such as keratinocytes .
Mode of Action
Apremilast acts as a small molecule inhibitor of PDE4 . It blocks the synthesis of several pro-inflammatory cytokines and chemokines, such as tumor necrosis factor alpha, interleukin 23, CXCL9, and CXCL10 in multiple cell types . Unlike biologics, which neutralize pro-inflammatory mediators at the protein level, Apremilast modulates the production of these mediators at the level of mRNA expression .
Biochemical Pathways
Apremilast interferes with the production of leukotriene B4, inducible nitric oxide synthase, and matrix metalloproteinase . This leads to a reduction in complex inflammatory processes, such as dendritic cell infiltration, epidermal skin thickening, and joint destruction .
Pharmacokinetics
The recommended dosage is 30 mg twice daily . For patients with severe renal impairment, the recommended dosage is 30 mg once daily .
Result of Action
The result of Apremilast’s action is profound anti-inflammatory properties in animal models of inflammatory disease, as well as human chronic inflammatory diseases such as psoriasis and psoriatic arthritis . It has the potential to be effective for treating various other diseases such as ankylosing spondylitis, Behcet’s disease, atopic dermatitis, and ulcerative colitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methanesulfonylethyl)-1H-pyrazol-4-amine typically involves the reaction of 1H-pyrazol-4-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of the pyrazole attacks the methanesulfonyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methanesulfonylethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The methanesulfonylethyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-(2-Methanesulfonylethyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methanesulfonylethyl)-1H-pyrazol-3-amine
- 1-(2-Methanesulfonylethyl)-1H-pyrazol-5-amine
- 1-(2-Methanesulfonylethyl)-1H-pyrazol-4-carboxamide
Uniqueness
1-(2-Methanesulfonylethyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity
Properties
IUPAC Name |
1-(2-methylsulfonylethyl)pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S/c1-12(10,11)3-2-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCRWTWRJOYCCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1C=C(C=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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